molecular formula C12H13BrClNO3S B6630804 3-bromo-2-chloro-N-(1,1-dioxothian-4-yl)benzamide

3-bromo-2-chloro-N-(1,1-dioxothian-4-yl)benzamide

Cat. No. B6630804
M. Wt: 366.66 g/mol
InChI Key: HQKWIZGCIPVVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-2-chloro-N-(1,1-dioxothian-4-yl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the thiazole class of compounds and has been found to exhibit a range of interesting properties that make it a promising candidate for use in a variety of research areas.

Mechanism of Action

The mechanism of action of 3-bromo-2-chloro-N-(1,1-dioxothian-4-yl)benzamide is not yet fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-2-chloro-N-(1,1-dioxothian-4-yl)benzamide has a range of biochemical and physiological effects. These include the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the suppression of angiogenesis (the formation of new blood vessels).

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-2-chloro-N-(1,1-dioxothian-4-yl)benzamide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of this compound is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are many potential future directions for research on 3-bromo-2-chloro-N-(1,1-dioxothian-4-yl)benzamide. One area that warrants further investigation is the compound's mechanism of action. Understanding how this compound works at the molecular level could lead to the development of more effective anti-cancer therapies. Additionally, further research is needed to explore the potential applications of this compound in other areas of scientific research, such as drug discovery and development.

Synthesis Methods

The synthesis of 3-bromo-2-chloro-N-(1,1-dioxothian-4-yl)benzamide can be achieved through a number of different methods. One common method involves the reaction of 3-bromo-2-chlorobenzoyl chloride with thioacetamide in the presence of a base such as triethylamine. This reaction produces the desired compound in good yields and with high purity.

Scientific Research Applications

The potential applications of 3-bromo-2-chloro-N-(1,1-dioxothian-4-yl)benzamide in scientific research are numerous. One area where this compound has shown particular promise is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

3-bromo-2-chloro-N-(1,1-dioxothian-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClNO3S/c13-10-3-1-2-9(11(10)14)12(16)15-8-4-6-19(17,18)7-5-8/h1-3,8H,4-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKWIZGCIPVVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1NC(=O)C2=C(C(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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